

Unveiling 1-Bromoadamantane: A Comparative Analysis of Experimental and Theoretical Properties

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Compound of Interest

Compound Name: 1-Bromoadamantane

Cat. No.: B1268071

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For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key organic molecules is paramount. This guide provides a detailed comparison of the experimental and theoretical properties of **1-Bromoadamantane**, a rigid and versatile building block in medicinal chemistry and materials science. The data presented herein is supported by established experimental protocols and computational methods.

I. Comparative Analysis of Physicochemical Properties

A comprehensive summary of the experimentally determined and theoretically calculated properties of **1-Bromoadamantane** is presented in the table below. This allows for a direct comparison and highlights the degree of correlation between experimental observations and computational predictions.

Property	Experimental Value	Theoretical/Calculated Value
Physical Properties		
Melting Point	116-121 °C[1][2][3][4]	Not applicable
Boiling Point	226 °C[5]	248.79 °C (rough estimate)
Density	1.2686 - 1.373 g/cm ³	Not available
Solubility	Insoluble in water; Soluble in organic solvents (chloroform, ethyl acetate, methanol, diethyl ether, benzene, ethanol, acetone).	Not available
Structural Parameters		
C-Br Bond Length	Not explicitly found in search results	Not explicitly found in search results
C-C Bond Lengths	Ranges from 1.528 Å to 1.541 Å	Not explicitly found in search results
C-C-C Bond Angles	Ranges from 108.2° to 110.8°	Not explicitly found in search results
Spectroscopic Data		
¹ H NMR (CDCl ₃)	δ (ppm): 2.37, 2.10, 1.73	Not applicable
¹³ C NMR	Data available	Not applicable
Infrared (IR) Spectrum	Conforms to structure	Not applicable
Mass Spectrum (m/z)	Molecular Ion [M] ⁺ at 214/216 (due to Br isotopes)	Not applicable
Thermodynamic Properties		
Standard Gibbs Free Energy of Formation (ΔfG°)	Not available	204.59 kJ/mol (Joback Method)

Standard Enthalpy of Formation (gas, $\Delta_f H^\circ$ gas)	Not available	-16.26 kJ/mol (Joback Method)
Electronic Properties		
Dipole Moment	Not available	Not explicitly found in search results

II. Methodologies and Protocols

The determination of the experimental and theoretical properties of **1-Bromoadamantane** involves a range of established scientific techniques. Below are detailed protocols for the key experiments and computational methods cited in this guide.

A. Experimental Protocols

1. Melting Point Determination (Capillary Method)

The melting point of **1-Bromoadamantane** is determined using a capillary melting point apparatus.

- **Sample Preparation:** A small amount of finely powdered, dry **1-Bromoadamantane** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
- **Measurement:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

2. Boiling Point Determination (Thiele Tube Method)

The boiling point is determined using a Thiele tube to ensure uniform heating.

- **Sample Preparation:** A small amount of **1-Bromoadamantane** is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
- **Apparatus Setup:** The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- **Measurement:** The Thiele tube is gently heated at the side arm. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then stopped.
- **Data Recording:** The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.

3. Solubility Assessment

The solubility of **1-Bromoadamantane** is determined by observing its dissolution in various solvents.

- **Procedure:** A small, measured amount (e.g., 10 mg) of **1-Bromoadamantane** is added to a test tube containing a specific volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, chloroform).
- **Observation:** The mixture is agitated, and the degree of dissolution is observed at room temperature. The compound is classified as soluble, sparingly soluble, or insoluble based on visual inspection.

4. Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **Sample Preparation:** For ^1H and ^{13}C NMR, 5-25 mg of **1-Bromoadamantane** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. An internal standard such as tetramethylsilane (TMS) is often added for chemical shift referencing. The solution should be free of particulate matter.
 - **Data Acquisition:** The NMR spectrum is recorded on a spectrometer, which subjects the sample to a strong magnetic field and radiofrequency pulses.

- Infrared (IR) Spectroscopy:
 - Sample Preparation (Solid Film): A small amount of **1-Bromoadamantane** is dissolved in a volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the solid on the plate.
 - Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.
- Mass Spectrometry (MS):
 - Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, typically using Electron Ionization (EI). This process forms a molecular ion and various fragment ions.
 - Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.

B. Theoretical Protocols

1. Computational Chemistry (Density Functional Theory - DFT)

Theoretical properties such as optimized geometry (bond lengths and angles), dipole moment, and thermodynamic parameters are often calculated using computational chemistry methods like Density Functional Theory (DFT).

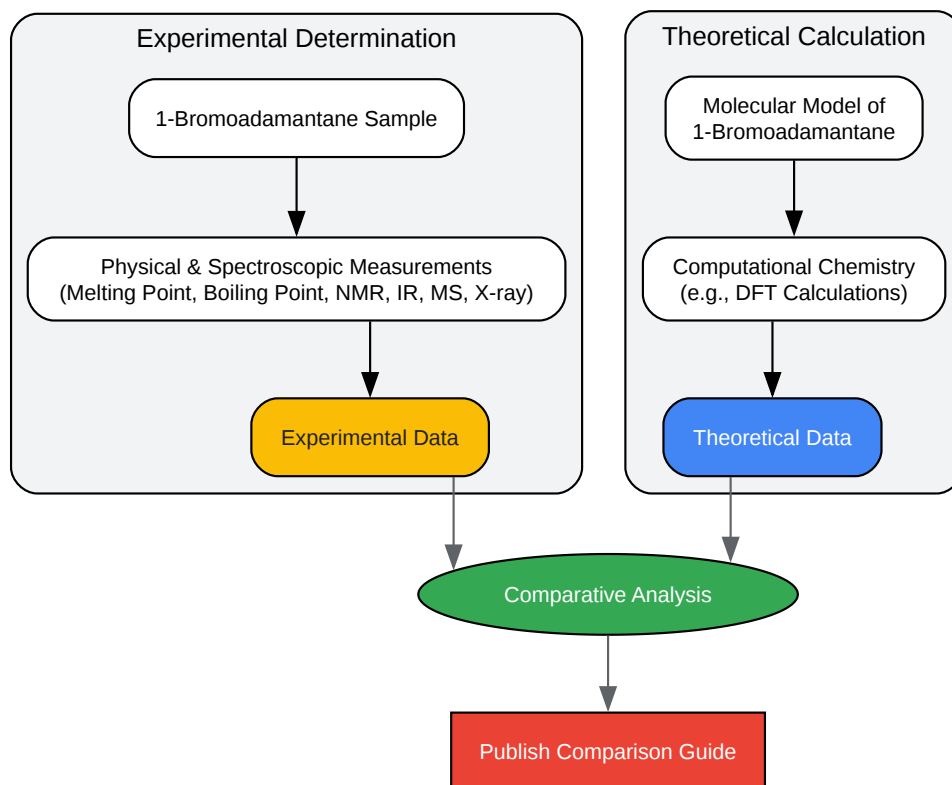
- Model Building: A 3D model of the **1-Bromoadamantane** molecule is constructed.
- Calculation Setup: A level of theory and basis set (e.g., B3LYP/6-31G*) are chosen. These define the mathematical approximations used to solve the Schrödinger equation for the molecule.
- Geometry Optimization: The energy of the molecular structure is minimized to find the most stable three-dimensional arrangement of atoms. This optimized geometry provides theoretical bond lengths and angles.

- **Property Calculation:** Once the geometry is optimized, various properties like dipole moment and vibrational frequencies (for IR spectra prediction) can be calculated.

III. Visualization of Methodological Workflow

The following diagram illustrates the logical flow for comparing the experimental and theoretical properties of **1-Bromoadamantane**.

Workflow for Comparing Experimental and Theoretical Properties of 1-Bromoadamantane



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